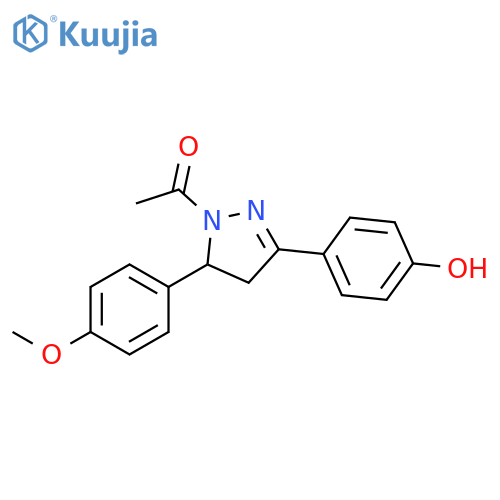Cas no 148404-10-8 (α‑Amylase-IN-1)
α‑Amylase-IN-1は、ヒト膵臓α-アミラーゼ(HPA)の選択的阻害剤として設計された低分子化合物です。この化合物は、酵素の活性部位に特異的に結合し、デンプン分解を効果的に阻害します。その高い選択性とナノモルレベルの阻害活性(IC50値)により、糖質代謝研究や糖尿病関連疾患のメカニズム解明に有用なツールとして利用されています。結晶構造解析により確認された明確な結合様式は、阻害メカニズムの理解を深め、創薬研究におけるリード化合物としての可能性を示唆しています。特に、酵素動力学試験における競合阻害特性が特徴的です。

α‑Amylase-IN-1 structure
商品名:α‑Amylase-IN-1
α‑Amylase-IN-1 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-[4,5-dihydro-3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-
- α‑Amylase-IN-1
- CHEMBL65761
- alpha-Amylase-IN-1
- BDBM50292167
- 1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone
- 1-[3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- TS-09303
- 148404-10-8
-
- インチ: 1S/C18H18N2O3/c1-12(21)20-18(14-5-9-16(23-2)10-6-14)11-17(19-20)13-3-7-15(22)8-4-13/h3-10,18,22H,11H2,1-2H3
- InChIKey: DBHNGALCTKSHMU-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1C(C2=CC=C(OC)C=C2)CC(C2=CC=C(O)C=C2)=N1)C
計算された属性
- せいみつぶんしりょう: 310.13174244g/mol
- どういたいしつりょう: 310.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 62.1Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ゆうかいてん: 217-218 °C
- ふってん: 494.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.92±0.30(Predicted)
α‑Amylase-IN-1 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2288292-50mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 50mg |
$246.0 | 2025-02-27 | |
| Ambeed | A2288292-100mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 100mg |
$417.0 | 2025-02-27 | |
| Ambeed | A2288292-10mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 10mg |
$76.0 | 2025-02-27 | |
| Ambeed | A2288292-25mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 25mg |
$145.0 | 2025-02-27 | |
| Ambeed | A2288292-5mg |
αAmylase-IN-1 |
148404-10-8 | 98% | 5mg |
$360.0 | 2024-08-03 | |
| Ambeed | A2288292-1mg |
αAmylase-IN-1 |
148404-10-8 | 98% | 1mg |
$160.0 | 2024-08-03 | |
| Ambeed | A2288292-250mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 250mg |
$695.0 | 2025-02-27 |
α‑Amylase-IN-1 関連文献
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
148404-10-8 (α‑Amylase-IN-1) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
atkchemica
(CAS:148404-10-8)α‑Amylase-IN-1

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:148404-10-8)α‑Amylase-IN-1

清らかである:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg
価格 ($):324/475/763/1033/1385